CLIP (human) (TFA)

Description

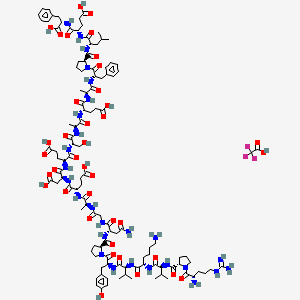

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPPDVOJVZTOMI-AEQSNVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H166F3N27O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biogenesis of Human Clip

Proteolytic Processing of Human Invariant Chain to Generate CLIP

Identification and Characterization of the Human CLIP Fragment

The CLIP fragment was first identified through studies of human B-lymphoblastoid cell lines that were defective in antigen presentation. rcsb.org In these cells, MHC class II molecules were found to be predominantly associated with a nested set of peptides derived from the invariant chain, which were named CLIP. aai.org This discovery established the MHC class II-CLIP complex as a key intermediate in the antigen presentation pathway. rcsb.org

Further characterization involved the isolation and sequencing of these peptides. It was determined that CLIP peptides are derived from a specific region of the invariant chain. embopress.org Different length variants of CLIP have been identified, with the core region responsible for binding to the MHC class II molecule being highly conserved. researchgate.net

The definitive characterization of the human CLIP fragment came from structural studies. The X-ray crystal structure of a human CLIP fragment in complex with the MHC class II molecule HLA-DR3 was solved, providing detailed insights into their interaction. rcsb.org This structure revealed that CLIP binds within the peptide-binding groove in a manner very similar to that of antigenic peptides, adopting a polyproline type II helical conformation and extending the length of the groove. rcsb.org The interaction is stabilized by a network of hydrogen bonds and van der Waals contacts between the peptide backbone and the MHC molecule, as well as specific interactions between the side chains of the CLIP fragment and pockets within the binding groove. pnas.orgrcsb.org

The table below summarizes key properties of a well-characterized human CLIP fragment.

| Property | Description | Source(s) |

| Origin | Proteolytic fragment of the human invariant chain (CD74). | uniprot.orgaai.org |

| Typical Length | Variants exist, often spanning residues 81-104 or a core of 87-101 of the invariant chain. | aai.orgfrontiersin.orgresearchgate.net |

| Function | Acts as a placeholder in the MHC class II peptide-binding groove, preventing premature peptide binding. | pnas.org |

| Cellular Location | Generated and resides in endosomal/lysosomal compartments (MIIC). | nih.govaai.org |

| Binding Partner | Major Histocompatibility Complex (MHC) class II molecules (e.g., HLA-DR, HLA-DQ). | pnas.orguniprot.org |

| Release Factor | HLA-DM facilitates its removal to allow for antigenic peptide loading. | nih.govnih.gov |

The amino acid sequences of common human CLIP variants used in research are detailed in the table below. The numbering can vary based on the specific isoform of the invariant chain.

| CLIP Variant | Amino Acid Sequence | Reference(s) |

| CLIP (81-104) | LPKPPKPVSKMRMATPLLMQALPM | aai.orgembopress.org |

| CLIP (103-117) | PVSKMRMATPLLMQA | mblbio.com |

| CLIP (102-120) | KPVSKMRMATPLLMQALPM | researchgate.net |

| CLIP (106-120) | KMRMATPLLMQALPM | researchgate.net |

The structural details of the interaction between human CLIP and an MHC class II molecule (HLA-DR3) have been elucidated by X-ray crystallography.

| Structural Feature | Observation | PDB ID | Reference(s) |

| Binding Orientation | Binds in a similar manner to conventional antigenic peptides. | 1A6A | rcsb.org |

| Peptide Conformation | Adopts a polyproline type II helix. | 1A6A | rcsb.org |

| Key Interactions | The peptide backbone forms hydrogen bonds with conserved residues of the HLA-DR3 groove. Side chains of CLIP methionine residues anchor into pockets of the groove. | 1A6A | rcsb.org |

Mechanisms of Human Clip Major Histocompatibility Complex Class Ii Interaction and Regulation

Molecular Interface between Human CLIP and MHC Class II

Initially, newly synthesized MHC class II α and β chains associate with the invariant chain, which prevents premature peptide binding in the endoplasmic reticulum. nih.govnih.govfrontiersin.org Following transport to endosomal compartments, the invariant chain is proteolytically cleaved, leaving the CLIP fragment nestled within the peptide-binding groove of the MHC class II molecule. aai.orgnih.govpnas.org

The CLIP peptide occupies the peptide-binding groove of the MHC class II molecule, acting as a placeholder to prevent the binding of other peptides until it is exchanged for antigenic peptides. nih.govpnas.org This occupancy is a crucial step in the antigen presentation pathway. pnas.org Studies have shown that the CLIP peptide binds to a single site on the human class II molecule HLA-DR1. nih.gov The interaction is such that the occupancy of the groove by antigenic peptides can inhibit CLIP binding and vice versa, indicating a direct competition for the same binding site. nih.gov The core of the CLIP peptide, specifically residues 89-101, binds within the groove in a manner analogous to conventional antigenic peptides. embopress.org

The stability of the CLIP-MHC class II complex can vary between different MHC class II alleles. For instance, some haplotypes like DR0401 and DR0404 exhibit less stable CLIP binding compared to others like DR*0402, a factor that has been correlated with a predisposition to autoimmunity. frontiersin.org

The interaction between CLIP and the MHC class II peptide-binding groove is governed by specific structural features. The peptide-binding groove itself is formed by a β-sheet floor and two α-helical walls. researchgate.net Polymorphic residues within this groove, particularly at positions β85 and β86 which define a major binding pocket, significantly influence the affinity and stability of the CLIP-MHC class II interaction. nih.gov

X-ray crystallography has revealed that CLIP can adopt a conventional peptide conformation within the binding groove. researchgate.netrcsb.org Interestingly, different length variants of CLIP can even bind in a unique bidirectional manner, a dynamic process confirmed by NMR spectroscopy. pnas.org In both orientations, a network of hydrogen bonds between conserved MHC residues and the peptide backbone stabilizes the complex. pnas.org The region of the invariant chain immediately N-terminal to CLIP (residues 81-90) appears to influence the tightness of this association, potentially preventing an overly stable interaction that would impede subsequent peptide exchange. embopress.orgnih.gov

Role of Human Leukocyte Antigen-DM (HLA-DM) in Human CLIP Exchange

The exchange of CLIP for antigenic peptides is not a spontaneous process but is actively catalyzed by HLA-DM, a non-classical MHC class II-like molecule. pnas.orgnih.govwikipedia.orgaai.org In the absence of functional HLA-DM, MHC class II molecules accumulate on the cell surface with CLIP still bound, highlighting the essential role of HLA-DM in peptide editing. aai.orgpnas.org

HLA-DM functions as a catalyst, accelerating the dissociation of CLIP from the MHC class II peptide-binding groove, thereby making the groove available for binding high-affinity antigenic peptides. aai.orgnih.gova-z.lu This catalytic activity is not limited to CLIP, as HLA-DM can facilitate the release of a range of peptides, showing a preference for dissociating less stable peptide-MHC class II complexes. nih.govnih.gov This "peptide editing" function ensures that only the most stable complexes are presented on the cell surface. nih.govnih.gov

The catalytic efficiency of HLA-DM is remarkable; it can act on multiple MHC-peptide complexes, a hallmark of enzymatic turnover. pnas.org Research has shown that HLA-DM significantly increases the off-rate of CLIP from HLA-DR1. pnas.org For example, at pH 5.0, the dissociation of CLIP from DR1 has a half-life of approximately 5.6 hours, which is reduced to about 2.0 hours in the presence of HLA-DM. pnas.org This catalytic enhancement is crucial for efficient antigen presentation. pnas.orgnih.gov

| Peptide | Condition | Dissociation Rate (koff, s-1) | Half-life (τ, hours) | Reference |

|---|---|---|---|---|

| CLIP | Without HLA-DM | 4.9 x 10-5 | 5.6 ± 1.9 | pnas.org |

| HA | Without HLA-DM | 1.3 x 10-5 | 21 ± 3 | pnas.org |

| HA | With HLA-DM | 1.4 x 10-4 | 2.0 ± 0.2 | pnas.org |

The mechanism of HLA-DM action involves more than simple competitive displacement. Evidence suggests that HLA-DM allosterically regulates the conformation of the MHC class II molecule. researchgate.net HLA-DM binds to a site on the MHC class II molecule near the N-terminus of the peptide-binding groove. aai.org This interaction is thought to induce or stabilize a conformational change in the MHC class II molecule, particularly affecting the α-subunit's 310 helix and adjacent structures. aai.org This altered conformation has a reduced affinity for the bound peptide, facilitating its release. rupress.org

For HLA-DM to bind, the N-terminus of the peptide must first dissociate from the groove, suggesting a dynamic interplay between the peptide and MHC class II that creates an opportunity for HLA-DM engagement. researchgate.net Once the peptide is released, HLA-DM can also stabilize the now-empty MHC class II molecule, preventing its denaturation and keeping it receptive to binding new peptides. wikipedia.orgrupress.org

The catalytic activity of HLA-DM is highly dependent on pH, with optimal function occurring in the acidic environment of late endosomal and lysosomal compartments (pH 4.5-5.5), where peptide loading predominantly takes place. aai.orgpnas.orgucl.ac.uk This pH optimum aligns with the environment where the invariant chain is degraded and antigenic peptides are generated. aai.org

While HLA-DM is most active at acidic pH, it retains some function at a neutral pH. nih.gov However, its efficiency is significantly reduced. nih.gov The pH dependency of HLA-DM can be influenced by its interaction with another non-classical MHC class II molecule, HLA-DO. pnas.orgfrontiersin.org Some studies suggest that HLA-DO can inhibit HLA-DM function, particularly at mildly acidic pH (5.5-6.5), effectively narrowing the pH range for optimal DM activity. pnas.orgfrontiersin.org However, other research indicates that this inhibition might be pH-independent. pnas.org The protonation state of specific residues, such as DMB-31 in an HLA-DM allotype, has been proposed to be responsible for structural rearrangements that underlie the pH dependency of its function. d-nb.info

Mutational Analysis of HLA-DM Interaction Sites on MHC Class II Molecules

The interaction between HLA-DM and MHC class II molecules is a transient one, essential for catalyzing peptide exchange. nih.gov Mutational analyses have been instrumental in identifying the specific residues and regions on MHC class II molecules that are crucial for this interaction.

Crystal structures of HLA-DM in complex with HLA-DR1 and its competitive inhibitor HLA-DO have revealed that HLA-DM primarily contacts the α1-domain of the MHC class II molecule, near the P1 pocket, and also interacts with the membrane-proximal β2-domain. frontiersin.org This is consistent with earlier mutagenesis studies. frontiersin.org The interaction is notably asymmetric, with the α-subunits of both DM and DR1 contributing to approximately 65% of the total interaction surface. frontiersin.org

Key findings from mutational studies include:

Conformational Lability near the P1 Pocket: HLA-DM appears to target a conformationally flexible region of the MHC class II molecule near the N-terminal end of the bound peptide. frontiersin.org Structural analysis of an MHC class II variant with increased affinity for HLA-DM showed conformational instability in the alpha 310 helical and extended strand region. frontiersin.org

Role of the MHC Class II Alpha Subunit: A significant portion of the structural changes induced by HLA-DM binding are located in the MHC class II alpha subunit, specifically involving residues 35-57. researchgate.net This region includes strands 3 and 4 of the beta-sheet platform and the 3-10 helix adjacent to the peptide-binding site. researchgate.net

Impact of Specific Residues: Mutational studies on HLA-DQ2, an allele relatively resistant to HLA-DM editing, showed that inserting a glycine (B1666218) residue at position DQα 53 restored DM susceptibility. nih.gov This highlights the importance of specific residues in mediating the interaction.

Shared Binding Site with HLA-DO: Mutagenesis studies have shown that mutations on HLA-DM that affect its interaction with MHC class II also impact its binding to HLA-DO, supporting the model of a shared binding site and a competitive inhibition mechanism. nih.gov

These mutational analyses underscore that HLA-DM binding induces significant conformational changes in the MHC class II molecule, particularly around the P1 pocket, which facilitates the release of CLIP and the binding of antigenic peptides. frontiersin.org

Modulation of HLA-DM Activity by Human Leukocyte Antigen-DO (HLA-DO) in Human Cells

HLA-DO is a non-classical MHC class II molecule that acts as a key modulator of HLA-DM function, thereby influencing the repertoire of peptides presented to T cells. nih.govresearchgate.net

HLA-DO is predominantly found in a stable complex with HLA-DM within the cell. wikipedia.orgwikidoc.org This association is initiated in the endoplasmic reticulum (ER), and the transport of HLA-DO to endosomal compartments is dependent on its binding to HLA-DM. embopress.orgpnas.orgnih.gov In the absence of HLA-DM, HLA-DO is unstable and retained in the ER. nih.govpnas.org

The crystal structure of the HLA-DM/HLA-DO complex reveals that HLA-DO binds to HLA-DM at the same site implicated in the interaction with classical MHC class II molecules, acting as a substrate mimic. nih.govnih.gov This physical association is tight and essentially irreversible, in contrast to the transient interaction between HLA-DM and MHC class II. nih.gov In primary B cells, it is estimated that approximately 50% of HLA-DM molecules are associated with HLA-DO. nih.gov

The primary function of HLA-DO is to inhibit the catalytic activity of HLA-DM. frontiersin.org By binding to the catalytic site of HLA-DM, HLA-DO acts as a competitive inhibitor, preventing HLA-DM from accessing and acting upon MHC class II-CLIP complexes. nih.govresearchgate.net This inhibition has been demonstrated in various experimental settings:

Increased CLIP at the Cell Surface: Overexpression of HLA-DO in antigen-presenting cells leads to increased levels of MHC class II-CLIP complexes on the cell surface, a phenotype similar to that observed in HLA-DM deficient cells. nih.govnih.gov

Inhibition of Peptide Binding and Release: In vitro kinetic analyses have shown that HLA-DO can dose-dependently inhibit both HLA-DM-catalyzed peptide binding to MHC class II molecules and HLA-DM-mediated peptide release from pre-formed MHC class II-peptide complexes. nih.gov

pH-Dependent Modulation (Contested): Some early studies suggested that the inhibitory effect of HLA-DO on HLA-DM was pH-dependent, being more pronounced at the less acidic pH of early endosomes and attenuated at the lower pH of late endosomes/lysosomes. nih.govfrontiersin.org However, more recent findings indicate that HLA-DO can inhibit HLA-DM across the entire pH range where HLA-DM is active. pnas.org

Some studies have proposed a more nuanced role for HLA-DO, suggesting it may act as a co-chaperone for HLA-DM, preferentially promoting the loading of certain peptides and influencing peptide editing in both positive and negative ways. embopress.org Another model suggests that HLA-DO interacts with peptide-receptive MHC class II molecules, stabilizing an "overly receptive" conformation that favors the binding of high-stability, DM-resistant peptides. researchgate.netplos.org

Unlike the broadly expressed HLA-DM, HLA-DO exhibits a restricted tissue distribution, indicating a specialized role in specific immune contexts. wikipedia.org

B Lymphocytes: HLA-DO is selectively expressed in B lymphocytes. nih.govresearchgate.net Its expression is dynamically regulated throughout B cell development, being low in immature bone marrow B cells, increasing in transitional and mature B cells, and then significantly down-regulated upon entry into germinal centers. frontiersin.org This regulated expression suggests that HLA-DO tailors the antigen presentation function of B cells at different stages of their maturation and activation. nih.gov In B cells, HLA-DO is thought to fine-tune the ability to present a diverse repertoire of epitopes. wikipedia.org

Thymic Epithelial Cells: HLA-DO is also expressed in medullary thymic epithelial cells, particularly those surrounding Hassall's corpuscles. embopress.orgfrontiersin.org This localization suggests a role in central tolerance by influencing the repertoire of self-peptides presented to developing T cells.

Dendritic Cells: While initially thought to be absent in dendritic cells (DCs), subsequent studies have shown that certain subsets of human primary DCs, such as Langerhans cells and a majority of BDCA-3+ DCs, do express HLA-DO. aai.orgoup.com In immature Langerhans cells with high HLA-DO expression, an increased fraction of surface MHC class II molecules carry CLIP, confirming its inhibitory function. aai.orgoup.com The expression of HLA-DO in these DC subsets is down-regulated upon maturation. aai.orgoup.com

The cell-type specific and developmentally regulated expression of HLA-DO allows for a precise modulation of antigen presentation, enhancing self-tolerance while permitting focused presentation of high-affinity epitopes during an active immune response. researchgate.net

Kinetic and Thermodynamic Aspects of Human CLIP Exchange

The exchange of CLIP for antigenic peptides is a dynamic process governed by specific kinetic and thermodynamic parameters.

The affinity of CLIP for MHC class II molecules varies depending on the specific MHC class II allele. nih.gov For some alleles, like HLA-DR1, CLIP binds with high affinity, making HLA-DM essential for its displacement. nih.gov For others, CLIP has a lower affinity and can dissociate more readily. nih.gov

CLIP Dissociation: The dissociation of CLIP from MHC class II molecules is a critical step for peptide loading. The N-terminal region of the long form of CLIP facilitates its rapid release, especially at the acidic pH found in endosomes. reactome.orgpnas.org In the absence of this N-terminal segment, the remaining C-terminal portion of CLIP has a much slower off-rate. pnas.org

HLA-DM Catalysis: HLA-DM acts as a catalyst, accelerating the rate of CLIP dissociation. pnas.org It does not function by simply binding to empty MHC class II molecules but rather facilitates a conformational change in the MHC-CLIP complex. pnas.org In vitro kinetic studies have shown that HLA-DM-mediated peptide exchange follows Michaelis-Menten kinetics, with turnover numbers of 3-12 MHC class II molecules per minute per HLA-DM molecule. pnas.org

Peptide Association: HLA-DM facilitates peptide association by forming an intermediate with the MHC class II molecule that binds peptides with faster kinetics than the MHC class II molecule alone. aai.org However, in the absence of a suitable peptide, the interaction with HLA-DM can lead to an inactive, peptide-averse conformation of the MHC class II molecule. aai.org

Thermodynamics: The binding of peptides to MHC class II molecules is a thermodynamically favorable process. There is a significant correlation between the affinity and kinetic stability of a peptide-MHC class II complex and its density on the surface of antigen-presenting cells, which in turn influences the selection of the responding T cell repertoire. nih.gov HLA-DM "edits" the peptide repertoire by favoring the presentation of peptides that form more stable, long-lived complexes with MHC class II molecules. frontiersin.org

The kinetic and thermodynamic properties of the CLIP-MHC class II interaction, and its modulation by HLA-DM, ensure the efficient loading of high-affinity antigenic peptides, a crucial step for the initiation of a robust adaptive immune response.

Influence of Peptide Binding Energy on DM Susceptibility

The susceptibility of a peptide-MHC class II complex to HLA-DM-mediated dissociation is intrinsically linked to the binding energy of the peptide. This relationship forms the basis of HLA-DM's "peptide editing" function, ensuring that only the most stable peptide-MHC class II complexes are presented on the cell surface for T-cell recognition. frontiersin.org

Research has demonstrated a clear inverse correlation between the binding affinity of a peptide for the MHC class II molecule and its susceptibility to HLA-DM. nih.gov High-affinity peptides, which form stable complexes with MHC class II molecules, are more resistant to HLA-DM-catalyzed exchange. nih.gov Conversely, low-affinity peptides, including CLIP in many instances, form less stable complexes and are readily displaced in the presence of HLA-DM. nih.govfrontiersin.org

The mechanism underlying this phenomenon involves the conformational dynamics of the peptide-MHC class II complex. nih.govaai.org HLA-DM is thought to recognize and bind to a transient, "receptive" conformation of the MHC class II molecule where the N-terminal region of the bound peptide is partially disengaged. nih.govnih.gov The stability of the peptide's interaction, particularly at the N-terminal P1 pocket of the binding groove, is a critical determinant. frontiersin.orgaai.org Peptides with high binding energy maintain a more rigid and stable interaction across the entire binding groove, reducing the frequency or duration of the conformational fluctuations that expose the HLA-DM binding site. nih.govfrontiersin.org

Thermodynamic studies have further elucidated this relationship, showing that the entropic and enthalpic contributions to the binding free energy impact DM susceptibility. frontiersin.orgaai.org Complexes formed with a smaller entropic penalty, indicating greater residual flexibility, tend to be more susceptible to HLA-DM. frontiersin.orgresearchgate.net In essence, HLA-DM "senses" the conformational lability of less stable peptide-MHC complexes and preferentially targets them for exchange. nih.govpnas.org

The following table summarizes research findings on the dissociation rates of different peptide-MHC class II complexes in the presence and absence of HLA-DM, illustrating the influence of the peptide on DM susceptibility.

| MHC Class II Allele | Peptide | Dissociation Rate (koff) without HLA-DM (relative units) | Dissociation Rate (koff) with HLA-DM (relative units) | Fold Increase in Dissociation (DM Susceptibility) | Reference |

| HLA-DR1 | CLIP | Moderate | High | High | researchgate.netfrontiersin.org |

| HLA-DR1 | HA (306-318) | Low | Moderately Increased | Low to Moderate | nih.govfrontiersin.orgmdpi.com |

| HLA-DR1 | MBP (81-104) | Moderate | High | High | frontiersin.org |

| HLA-DR4 | CLIP | High | Very High | High | aai.org |

| HLA-DR4 | MBP-FITC | Moderate | High | High | aai.org |

This table is a representation of data trends found in the cited literature. Relative units are used to illustrate the general findings, as exact numerical values can vary based on experimental conditions.

Cellular Dynamics and Trafficking of Human Clip Mhc Class Ii Complexes

Intracellular Journey of MHC Class II-Invariant Chain Complexes

The initial formation and transport of MHC class II molecules are tightly regulated processes, ensuring they are correctly targeted to compartments where they can encounter and bind antigenic peptides. This journey begins in the endoplasmic reticulum and proceeds through the Golgi apparatus to specialized endosomal compartments.

Transport through the Golgi Apparatus to Endosomes

Following their assembly in the endoplasmic reticulum, MHC class II molecules associate with the Invariant chain (Ii). nih.govannualreviews.orgresearchgate.net This association is crucial as Ii acts as a chaperone, preventing premature peptide binding in the ER and guiding the complex through the secretory pathway. annualreviews.orgresearchgate.netfrontiersin.org The MHC class II-Ii complex then transits through the Golgi apparatus. nih.govannualreviews.orgresearchgate.net Within the trans-Golgi network (TGN), a critical sorting event occurs. annualreviews.orgmolbiolcell.orgnih.gov A dileucine-based sorting signal located in the cytoplasmic tail of the Ii directs the complex into the endosomal pathway. nih.govnih.gov This can happen directly from the TGN or, if the complex inadvertently reaches the cell surface, it is rapidly internalized into endosomes. nih.govnih.govembopress.org Studies have shown that early endosomes are required for the delivery of MHC class II molecules to the endocytic pathway. molbiolcell.orgnih.gov

Targeting to the MHC Class II Compartment (MIIC)

The ultimate destination for the MHC class II-Ii complexes is a specialized late endosomal/lysosomal compartment known as the MHC class II compartment (MIIC). frontiersin.orgnih.govembopress.orgaai.org This compartment is characterized by its acidic pH and the presence of various proteases necessary for antigen processing. nih.gov The targeting of MHC class II to the MIIC is dependent on the Ii chain. frontiersin.orgnih.govaai.org In the absence of Ii, MHC class II molecules are not efficiently transported to these compartments and instead accumulate at the plasma membrane. frontiersin.org The MIIC is where the Ii is proteolytically degraded, leaving a small fragment, CLIP, in the peptide-binding groove of the MHC class II molecule. frontiersin.orgnih.govaai.org

Localization of Human CLIP-MHC Class II Exchange

The exchange of CLIP for an antigenic peptide is a pivotal step in antigen presentation. This process is spatially restricted to specific subcellular locations to ensure that only appropriately processed antigens are loaded onto MHC class II molecules.

Endosomal and Lysosomal Sub-compartments as Sites of Processing

The degradation of the Ii and the subsequent exchange of CLIP for antigenic peptides occur within late endosomal and lysosomal sub-compartments. nih.govnih.govaai.orgnih.govallergolyon.fr These compartments, often referred to as MIICs, are rich in the enzymes required for both Ii degradation and antigen proteolysis. nih.govnih.govallergolyon.fr Research indicates that peptide loading can occur throughout the endocytic pathway, but the primary site is considered to be these late endosomal/lysosomal structures. nih.govallergolyon.fr These compartments can exist in various forms, including multivesicular bodies (MVBs). nih.gov Within these compartments, the acidic environment and the presence of proteases like cathepsins facilitate the stepwise degradation of Ii. nih.gov This process culminates in the generation of the CLIP fragment, which remains bound to the MHC class II molecule until it is exchanged for a higher-affinity antigenic peptide. allergolyon.fr This exchange is catalyzed by the non-classical MHC molecule, HLA-DM. embopress.orgallergolyon.fraai.org

Role of Endocytic Markers in Defining CLIP-MHC Class II Compartments

The compartments where CLIP-MHC class II complexes are processed are characterized by the presence of specific endocytic markers. These markers help to define the nature and maturation state of these organelles. MIICs are known to contain late endosomal and lysosomal markers such as LAMP-1 (Lysosomal-associated membrane protein 1) and CD63. aai.org The presence of these markers confirms the late endosomal/lysosomal identity of the MIIC. aai.org Furthermore, the localization of HLA-DM within these compartments is a key feature, as it is essential for the catalytic exchange of CLIP for antigenic peptides. embopress.orgaai.org Immunoelectron microscopy studies have shown that compartments containing both MHC class II-CLIP complexes and HLA-DM are the primary sites of peptide loading. aai.org

Recycling and Surface Expression of Human CLIP-MHC Class II Complexes

Once an antigenic peptide has been successfully loaded onto an MHC class II molecule, the complex must be transported to the cell surface to be presented to CD4+ T cells. However, some CLIP-MHC class II complexes may also be found on the cell surface, and their fate is subject to recycling pathways.

MHC class II-peptide complexes, once formed in the MIIC, are transported to the plasma membrane. nih.gov The exact route of this transport is still under investigation. nih.gov However, it is known that stable peptide binding is a determinant for efficient transport from lysosomal compartments to the cell surface. aai.org

Table 1: Key Molecules in CLIP-MHC Class II Trafficking

| Molecule | Function | Key References |

|---|---|---|

| MHC Class II | Presents antigenic peptides to CD4+ T cells. | nih.gov, allergolyon.fr, nih.gov |

| Invariant chain (Ii) | Chaperones MHC class II, prevents premature peptide binding, and targets the complex to endosomes. | nih.gov, nih.gov, annualreviews.org, frontiersin.org |

| CLIP | A fragment of the Invariant chain that occupies the MHC class II peptide-binding groove. | allergolyon.fr, nih.gov, embopress.org |

| HLA-DM | A non-classical MHC molecule that catalyzes the exchange of CLIP for antigenic peptides. | allergolyon.fr, embopress.org, aai.org |

| LAMP-1 | A lysosomal-associated membrane protein used as a marker for late endosomes/lysosomes. | aai.org |

| CD63 | A tetraspanin protein also used as a marker for late endosomes/lysosomes and multivesicular bodies. | aai.org |

| Cathepsins | A class of proteases involved in the degradation of the Invariant chain. | nih.gov |

Table 2: Cellular Compartments and Their Roles

| Compartment | Primary Function in CLIP-MHC II Pathway | Key References |

|---|---|---|

| Endoplasmic Reticulum (ER) | Assembly of MHC class II-Invariant chain complexes. | nih.gov, annualreviews.org, researchgate.net |

| Golgi Apparatus | Further processing and transport of MHC class II-Ii complexes. | nih.gov, annualreviews.org, researchgate.net |

| Trans-Golgi Network (TGN) | Sorting of MHC class II-Ii complexes into the endosomal pathway. | annualreviews.org, molbiolcell.org, nih.gov |

| Early Endosomes | Initial entry point into the endocytic pathway for some MHC class II-Ii complexes. | molbiolcell.org, nih.gov |

| Late Endosomes/Lysosomes (MIIC) | Degradation of the Invariant chain, generation of CLIP, and exchange of CLIP for antigenic peptides. | nih.gov, allergolyon.fr, aai.org, nih.gov |

| Multivesicular Bodies (MVBs) | A type of late endosome involved in the processing of MHC class II complexes. | nih.gov |

| Plasma Membrane | Site of presentation of peptide-MHC class II complexes to T cells and location of some CLIP-MHC II recycling. | nih.gov, oup.com, nih.gov |

Regulation of Cell Surface Expression of MHC Class II

The expression of functional, peptide-loaded MHC class II (pMHC-II) molecules on the surface of antigen-presenting cells (APCs) is tightly controlled. The invariant chain (Ii) and its derivative, CLIP, are central to this regulation. nih.govwikipedia.orgpnas.org

Initially, in the endoplasmic reticulum (ER), three MHC class II αβ heterodimers associate with an Ii homotrimer to form a nonameric complex. pnas.orguio.no This association serves several critical functions. Firstly, the Ii chain, through its CLIP region, physically occupies the peptide-binding groove of the MHC class II molecules. uio.nofrontiersin.orgembopress.org This blockage is essential to prevent premature binding of endogenous peptides present within the ER, ensuring that the groove is reserved for antigenic peptides that will be encountered later in the endocytic pathway. wikipedia.orgpnas.orgtaylorandfrancis.com

Secondly, Ii acts as a chaperone, stabilizing the MHC class II heterodimer and facilitating its proper folding and exit from the ER. pnas.orguio.no In the absence of Ii, some MHC class II haplotypes may aggregate in the ER or adopt an unstable, "floppy" conformation. frontiersin.org

Thirdly, Ii contains sorting signals within its cytoplasmic tail that actively guide the MHC class II-Ii complex through the secretory pathway. nih.govuio.no While some complexes are transported from the trans-Golgi Network (TGN) directly to endosomal compartments, a significant portion, particularly in dendritic cells, is first routed to the plasma membrane. nih.govaai.orgpnas.org These immature MHC class II-Ii complexes are transiently expressed on the cell surface before being rapidly internalized. aai.org Their presence on the surface is temporary, as they are non-functional for presenting antigenic peptides to T cells and are quickly moved into the endocytic pathway. asm.org

Within the late endosomal/lysosomal compartments, known as MHC class II compartments (MIICs), Ii undergoes sequential proteolytic degradation by enzymes like cathepsins. nih.govwikipedia.orgrupress.org This process culminates in a small fragment, CLIP (typically residues 81-104), remaining bound in the MHC class II groove. embopress.orgrupress.org The MHC class II-CLIP complex represents a key intermediate stage. embopress.org For the final maturation step, the CLIP peptide must be exchanged for a higher-affinity antigenic peptide. This exchange is catalyzed by the non-classical MHC molecule, HLA-DM. nih.govwikipedia.orgfrontiersin.org The activity of HLA-DM can, in turn, be regulated by HLA-DO. nih.govfrontiersin.org

Ultimately, only the stable, peptide-loaded MHC class II molecules are efficiently transported to and maintained on the cell surface for T cell surveillance. aai.org The stability of the peptide-MHC II complex is a determining factor for its transport to the cell surface from lysosomal compartments. aai.org Therefore, the regulation of surface expression is a multi-step process where Ii and CLIP ensure that only properly loaded MHC class II molecules are presented.

| Molecule | Primary Function in Trafficking & Expression | Interaction Partners | Cellular Location of Action |

|---|---|---|---|

| Invariant chain (Ii) | Chaperones MHC-II folding; prevents premature peptide binding; directs complex to endocytic pathway. pnas.orguio.no | MHC class II αβ chains | ER, Golgi, TGN, Endosomes |

| CLIP | Occupies MHC-II peptide groove, preventing degradation and premature peptide binding until arrival in MIIC. wikipedia.orgembopress.org | MHC class II, HLA-DM | Late Endosomes / MIIC |

| HLA-DM | Catalyzes the exchange of CLIP for antigenic peptides. wikipedia.orgfrontiersin.org | MHC class II-CLIP, HLA-DO | Late Endosomes / MIIC |

| HLA-DO | Regulates (inhibits) HLA-DM activity. nih.govfrontiersin.org | HLA-DM | Late Endosomes / MIIC |

Internalization Pathways of MHC Class II-Invariant Chain Complexes

A significant fraction of newly synthesized MHC class II-Ii complexes travels to the cell surface before reaching the endosomal compartments where peptide loading occurs. nih.govaai.org This indirect pathway requires an efficient mechanism for internalization from the plasma membrane.

Research has demonstrated that the internalization of MHC class II-Ii complexes from the cell surface is a rapid process mediated by clathrin-dependent endocytosis. nih.govnih.gov This process involves several key molecular players:

Dileucine-based Signals: The cytoplasmic tail of the Ii chain contains two dileucine-based sorting motifs. pnas.orgaai.org These signals are crucial for targeting the complex to the endocytic pathway.

Adaptor Protein 2 (AP-2): At the plasma membrane, these dileucine signals are recognized by the AP-2 adaptor complex. pnas.orgfrontiersin.org AP-2 is a key component of clathrin coats at the cell surface, acting as a bridge between the cargo (the MHC class II-Ii complex) and the clathrin machinery. pnas.orgfrontiersin.org

Clathrin: The recruitment of AP-2 initiates the assembly of a clathrin coat on the cytosolic face of the plasma membrane, leading to the formation of a clathrin-coated pit. nih.govfrontiersin.org This pit invaginates and pinches off to form a clathrin-coated vesicle containing the MHC class II-Ii complex.

Experimental depletion of either clathrin or AP-2 has been shown to cause a more than 10-fold increase in the expression of Ii on the cell surface, with a corresponding decrease in its localization to endosomal vesicles. pnas.org This demonstrates that clathrin-mediated endocytosis is the primary route for the internalization of these complexes. pnas.orgnih.gov

Once internalized, the vesicles shed their clathrin coat and deliver their contents to early endosomes. From there, the MHC class II-Ii complexes are trafficked to late endosomes and lysosomes (MIICs), where Ii is degraded, and the subsequent steps of CLIP exchange and antigenic peptide loading take place. nih.govnih.gov This internalization pathway ensures that MHC class II molecules, along with antigens taken up from the extracellular environment, are delivered to the same set of compartments, optimizing the chances for peptide loading. pnas.org

| Finding | Experimental Approach | Conclusion | Reference |

|---|---|---|---|

| A large proportion (>55%) of newly synthesized MHC-II molecules traffic via the plasma membrane in human dendritic cells. | Pulse-chase metabolic labeling followed by cell surface biotinylation. | The cell surface is a major intermediate station for MHC-II-Ii complexes in DCs before endocytosis. | aai.org |

| Inhibition of clathrin-mediated endocytosis prevents MHC-II-Ii internalization. | siRNA-mediated knockdown of clathrin heavy-chain or AP-2. | MHC-II-Ii complexes accumulate on the cell surface, confirming a clathrin-dependent pathway. | pnas.orgnih.gov |

| Ii contains dileucine-based signals that bind to the AP-2 adaptor complex. | In vitro binding assays. | AP-2 recognizes sorting motifs in the Ii cytoplasmic tail to initiate endocytosis. | pnas.org |

| Internalized MHC-II-Ii complexes are converted to peptide-loaded dimers. | Pulse-chase labeling and analysis of SDS-stability. | Peptide loading occurs rapidly after internalization from the cell surface. | aai.org |

Immunological Functions and Impact of Human Clip on T Cell Responses

Regulation of Antigen Presentation to CD4+ T Lymphocytes

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class II molecules is a cornerstone of adaptive immunity, initiating the activation of CD4+ T helper cells. CLIP is a critical gatekeeper in this pathway, ensuring that MHC class II molecules are properly loaded with foreign peptides before they reach the cell surface.

During the assembly of MHC class II molecules (composed of α and β chains) in the endoplasmic reticulum, they associate with the invariant chain (Ii). oup.comimmunology.org This association serves two main purposes: it stabilizes the MHC class II heterodimer and it prevents the premature binding of endogenous peptides present in the endoplasmic reticulum. wikipedia.orgyoutube.com The complex is then transported through the Golgi apparatus into an endosomal compartment known as the MHC class II compartment (MIIC). immunology.org

Within the acidic environment of the MIIC, proteases such as Cathepsin S and Cathepsin L degrade the invariant chain. immunology.orgwikipedia.org This cleavage leaves a small fragment, the Class II-associated invariant chain peptide (CLIP), nestled within the peptide-binding groove of the MHC class II molecule. immunology.orgwikipedia.org CLIP's presence physically blocks the groove, preventing the degradation of the MHC dimer and inhibiting the binding of other self-peptides, which is crucial for preventing autoimmunity. wikipedia.org

For an immune response to be initiated against a foreign pathogen, antigenic peptides derived from the degradation of exogenous proteins in the endocytic pathway must be loaded onto the MHC class II molecule. wikipedia.org This requires the removal and exchange of CLIP for the antigenic peptide. nih.govnih.gov This critical step is catalyzed by a non-classical MHC class II molecule called HLA-DM in humans (H-2M in mice). wikipedia.orgembopress.orgnih.gov HLA-DM acts as a peptide editor or catalyst, interacting with the MHC II-CLIP complex to induce a conformational change that facilitates the release of CLIP, thereby opening the binding groove for high-affinity antigenic peptides. wikipedia.orgyoutube.comnih.gov The efficiency of this exchange is paramount; in the absence of functional HLA-DM, CLIP remains bound to many MHC class II molecules, severely impairing the presentation of foreign antigens and compromising the CD4+ T cell response. oup.comnih.gov

Table 1: Key Molecules in the MHC Class II Antigen Presentation Pathway

| Molecule | Function |

|---|---|

| MHC Class II | Presents antigenic peptides to CD4+ T cells. oup.com |

| Invariant Chain (Ii) | Chaperone protein that stabilizes MHC class II and prevents premature peptide binding. immunology.orgwikipedia.org |

| CLIP | Fragment of Ii that occupies the MHC class II peptide-binding groove, acting as a placeholder. wikipedia.org |

| HLA-DM | Catalyzes the exchange of CLIP for antigenic peptides. nih.govembopress.org |

| Antigenic Peptides | Fragments of foreign proteins that are presented by MHC class II to activate T cells. wikipedia.org |

The level of CLIP-MHC class II complexes can significantly influence the activation of CD4+ T cells. The density of specific peptide-MHC complexes on the surface of an antigen-presenting cell (APC) is a critical determinant of the strength and nature of the T cell response. High levels of CLIP, either through overexpression or the addition of exogenous CLIP, can lead to a down-regulation of T cell activation. oup.comnih.gov

This modulation occurs because an abundance of CLIP can compete with antigenic peptides for binding to MHC class II molecules within the MIIC. oup.com This increased competition reduces the number of antigenic peptide-MHC II complexes that are successfully formed and transported to the cell surface. nih.gov Consequently, the lower density of these specific ligands on the APC surface leads to a weaker signal for the corresponding CD4+ T cells, resulting in diminished proliferation and activation. oup.comnih.gov Studies using APCs from mice deficient in H2-M, which predominantly express MHC class II bound to CLIP, have shown these cells to be inefficient stimulators of alloreactive T cell responses, highlighting the dependence of T cell activation on the displacement of CLIP by a diverse peptide repertoire. oup.com

Impact on T Helper Cell Polarization and Differentiation

Beyond simply regulating the "on" or "off" state of T cell activation, CLIP levels can qualitatively shape the immune response by influencing the differentiation of naive CD4+ T cells into distinct T helper (Th) subsets, most notably Th1 and Th2 cells.

The differentiation of naive T helper cells into Th1 or Th2 lineages is guided by several factors, including the cytokine environment and the strength of T cell receptor (TCR) signaling. Research indicates that the density of peptide-MHC ligands on the APC surface plays a crucial role in this process. High-affinity interactions and high ligand density tend to promote Th1 differentiation, which is associated with cell-mediated immunity against intracellular pathogens. Conversely, low-affinity interactions or low ligand density are thought to favor Th2 differentiation, which orchestrates humoral immunity against extracellular parasites. oup.com

The polarization of T helper cells is defined by their characteristic cytokine secretion profiles. Th1 cells are primarily characterized by the production of Interferon-gamma (IFN-γ), while Th2 cells produce Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov

The CLIP-mediated shift towards a Th2 phenotype is reflected in the cytokine profile of the responding T cells. Studies have shown that immunization with an antigen in the presence of CLIP leads to a significant increase in IL-4 secretion and a concurrent decrease in IFN-γ production upon T cell restimulation. oup.comwikipedia.org This altered cytokine milieu is a direct consequence of the preferential differentiation of Th2 cells. The elevated IL-4 promotes B cell class switching to IgG1 (in mice) and IgE, key components of the Th2-mediated humoral immune response. oup.com Some studies have also shown that CLIP-positive B cells can stimulate host T cells to produce Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine. nih.gov

Table 2: Impact of CLIP Levels on T Helper Cell Responses

| Feature | Low CLIP Levels / Efficient Removal | High CLIP Levels / Inefficient Removal |

|---|---|---|

| Antigen Presentation | High density of antigenic peptide-MHC II complexes. | Low density of antigenic peptide-MHC II complexes. oup.comnih.gov |

| T Cell Activation | Strong CD4+ T cell activation and proliferation. | Down-regulated CD4+ T cell activation and proliferation. oup.com |

| Th Balance | Favors Th1 polarization. | Induces a shift towards a Th2-like response. oup.comwikipedia.orgnih.gov |

| Cytokine Profile | Increased IFN-γ production. | Increased IL-4 secretion; Decreased IFN-γ secretion. oup.com |

Role in Thymic Selection and T Cell Development

The development of a functional and self-tolerant T cell repertoire occurs in the thymus through processes of positive and negative selection. slideshare.net This critical education process relies on the interaction of developing T cells (thymocytes) with self-peptides presented by MHC molecules on thymic epithelial cells. nih.govresearchgate.net

CLIP is one of the most abundantly presented self-peptides in the thymic cortex. wikipedia.org As such, MHC class II-CLIP complexes are integral to the thymic selection of CD4+ T cells. oup.com For positive selection to occur, thymocytes must express a TCR that can weakly recognize a self-peptide-MHC complex. This ensures that the mature T cells will be "MHC-restricted," meaning they can recognize antigens presented by the body's own MHC molecules. Thymocytes that fail to receive this survival signal die by neglect. researchgate.net

Conversely, negative selection eliminates thymocytes whose TCRs bind too strongly to self-peptide-MHC complexes. This process is essential for establishing central tolerance and preventing autoimmunity. researchgate.net The avidity of the TCR interaction with peptide-MHC complexes, which is influenced by both affinity and ligand density, determines the fate of the developing thymocyte. nih.gov

Given its prevalence, the MHC II-CLIP complex is a key ligand in this selection landscape. It contributes to the diverse array of self-peptides that shape the T cell repertoire, ensuring the survival of useful T cells and the deletion of potentially autoreactive ones. The precise role of CLIP in selecting specific TCRs is complex, but its constant presence helps to define the threshold for positive and negative selection, thereby molding the pool of mature CD4+ T cells that exit the thymus to populate the peripheral immune system.

CLIP as a Self-Peptide in the Thymic Cortex

In the thymic cortex, where the crucial process of T cell positive selection occurs, CLIP is one of the most prevalent self-peptides presented by MHC class II molecules on cortical thymic epithelial cells (cTECs). wikipedia.orgnih.gov T cell fate is determined by the interaction strength between the T cell receptor (TCR) and self-peptide MHC complexes (self-pMHC). elifesciences.org Developing T cells, known as thymocytes, must demonstrate a low-affinity interaction with self-pMHC complexes to receive survival signals and mature, a process termed positive selection. nih.gov

Research indicates that the repertoire of self-peptides presented by cTECs is highly diverse and includes variants of CLIP. nih.gov This presentation of CLIP as a ubiquitous self-peptide is fundamental for shaping a functional T cell repertoire capable of recognizing foreign antigens in the context of self-MHC molecules. The interaction between a thymocyte's TCR and a CLIP-MHC II complex on a cTEC is a key checkpoint, ensuring that only T cells with a baseline affinity for self-MHC are selected to mature. reddit.com

Conversely, medullary thymic epithelial cells (mTECs) predominantly present two CLIP variants with distinctive C-terminal extensions, differing from the more diverse and moderately varied peptides found on cTECs. nih.gov This distinction in peptide presentation between the cortex and medulla highlights the specialized roles these regions play in T cell education.

Implications for Central T Cell Tolerance Induction

Central tolerance is the immunological process that eliminates developing T and B lymphocytes that are reactive to the body's own tissues, thereby preventing autoimmunity. wikipedia.org This critical mechanism primarily occurs in the thymus for T cells and involves negative selection, where thymocytes that bind too strongly to self-pMHC complexes are induced to undergo apoptosis (programmed cell death). reddit.comnih.gov

The role of CLIP in this process is multifaceted. By occupying the MHC class II groove, CLIP prevents the binding of a wide array of other self-peptides that could potentially trigger a strong autoimmune response. wikipedia.org Mutations that hinder CLIP's ability to bind to MHC II can leave the peptide-binding groove accessible to other self-peptides, which may lead to the destruction of healthy cells and has been associated with autoimmune conditions like rheumatoid arthritis and Graves' disease. wikipedia.org

The process of T cell selection in the thymus is a delicate balance:

Death by Neglect: Thymocytes whose TCRs interact too weakly with self-pMHC complexes fail to receive survival signals. elifesciences.org

Positive Selection: Thymocytes with moderate reactivity to self-pMHC survive and mature. elifesciences.org

Negative Selection: Thymocytes whose TCRs interact too strongly with self-pMHC are eliminated. elifesciences.org

Central tolerance, while highly effective, is not foolproof, and some self-reactive T cells can escape into the periphery. Therefore, additional mechanisms of peripheral tolerance are necessary to inactivate these potentially harmful cells. nih.govimmunopaedia.org.za

| Selection Process | Location | Interacting Cells | Self-Peptide Source | Outcome for Thymocyte |

| Positive Selection | Thymic Cortex | Thymocyte, cTEC | Diverse self-peptides, including CLIP | Survival and maturation for those with moderate TCR affinity |

| Negative Selection | Thymic Medulla | Thymocyte, mTECs, Dendritic Cells | Tissue-restricted antigens, CLIP variants | Apoptosis for those with high TCR affinity |

Pathophysiological Implications of Human Clip Dysregulation

Involvement in Autoimmune Diseases

Autoimmune diseases arise from a breakdown in self-tolerance, where the immune system mistakenly attacks the body's own tissues. The dysregulation of CLIP-MHC class II interactions is increasingly recognized as a significant factor in the pathogenesis of these conditions.

The stability of the interaction between CLIP and Major Histocompatibility Complex (MHC) class II molecules is a crucial checkpoint in the antigen presentation pathway. In healthy individuals, CLIP occupies the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides. The subsequent exchange of CLIP for antigenic peptides is a tightly regulated process facilitated by the HLA-DM molecule. immunopaedia.org.zafrontiersin.org

However, in the context of autoimmunity, this process can be disrupted. Some MHC class II alleles associated with autoimmune diseases exhibit a weaker interaction with CLIP. mit.edunih.govrupress.org This reduced affinity can lead to the rapid, spontaneous dissociation of CLIP from the MHC class II molecule, even without the assistance of HLA-DM. nih.govrupress.org This premature unmasking of the peptide-binding groove can allow for the binding and presentation of self-peptides that would normally be overlooked, potentially triggering an autoimmune response. mit.edunih.govrupress.org

Furthermore, an excess of extracellular self-antigens, which can occur during inflammation, may be loaded onto MHC class II molecules in early endosomes or on the cell surface without the proper editing function of HLA-DM. mdpi.com This can result in the presentation of unstable, low-affinity self-peptide-MHC complexes that can activate autoreactive T cells that have escaped negative selection in the thymus. mdpi.com

The genes encoding HLA molecules are the most polymorphic in the human genome, and this genetic diversity has a significant impact on an individual's susceptibility to autoimmune diseases. immunopaedia.org.zanih.gov Specific HLA class II alleles are strongly associated with various autoimmune conditions. mdpi.comnih.gov These genetic variations can directly influence the interaction between MHC class II molecules and CLIP, thereby affecting antigen presentation and the risk of autoimmunity.

For instance, certain HLA-DRB1 alleles are strongly linked to rheumatoid arthritis. mdpi.com Similarly, specific HLA-DQ alleles are associated with an increased risk for celiac disease and type 1 diabetes. nih.govnih.gov These disease-associated alleles can alter the shape and chemical properties of the peptide-binding groove, leading to a decreased affinity for CLIP and a higher likelihood of presenting self-peptides. oup.com

Table 1: HLA Polymorphisms and Associated Autoimmune Diseases

| HLA Allele | Associated Autoimmune Disease |

| HLA-DRB101:01, HLA-DRB104:01 | Rheumatoid Arthritis mdpi.commdpi.com |

| HLA-DRB1*15:01 | Multiple Sclerosis mdpi.com |

| HLA-DQA105:01/DQB102:01 (DQ2.5) | Celiac Disease, Type 1 Diabetes nih.govmdpi.com |

| HLA-DQA103:01/DQB103:02 (DQ8) | Celiac Disease, Type 1 Diabetes nih.govnih.gov |

The general principles of altered CLIP-MHC II interactions and HLA polymorphisms manifest in the specific pathogenesis of various autoimmune diseases.

Celiac Disease: In individuals with celiac disease, specific HLA-DQ2 or HLA-DQ8 molecules are present. celiac.org Research has shown that HLA-DQ2 molecules can associate with an alternative form of CLIP that has a higher binding affinity than the conventional CLIP. nih.gov This altered interaction may contribute to the aberrant presentation of gluten peptides, leading to the inflammatory response characteristic of the disease. nih.govceliac.org The autoimmune response in celiac disease also involves the production of autoantibodies against tissue transglutaminase 2 (tTG2). medlink.com

Rheumatoid Arthritis: Rheumatoid arthritis (RA) is strongly associated with certain HLA-DRB1 alleles that contain a conserved amino acid sequence known as the "shared epitope" (SE). nih.govaai.org The SE has been found to act as a signaling ligand that can lead to immune dysregulation, including the expansion of pro-inflammatory Th17 cells. nih.govaai.org While the direct impact of the SE on CLIP binding is still under investigation, the resulting inflammatory environment and immune cell polarization contribute to the chronic joint inflammation seen in RA. nih.govresearchgate.net

Multiple Sclerosis: Multiple sclerosis (MS) is an autoimmune disease of the central nervous system. nih.gov While the exact mechanisms are still being unraveled, evidence suggests that dysregulation of RNA splicing and altered expression of certain genes may play a role in the disease's pathogenesis. nih.govresearchgate.net In the context of antigen presentation, specific HLA-DRB1 alleles are associated with an increased risk of MS. mdpi.comnih.gov It is hypothesized that these alleles may present self-antigens from the myelin sheath, leading to an attack by the immune system. The role of CLIP dysregulation in this process is an active area of research.

The proper editing of the peptide repertoire presented by MHC class II molecules is crucial for maintaining self-tolerance. This editing process is primarily controlled by two non-classical HLA molecules: HLA-DM and HLA-DO. HLA-DM facilitates the removal of CLIP and the loading of high-affinity peptides. nih.govscienceopen.comwikipedia.org In contrast, HLA-DO acts as a negative regulator of HLA-DM, inhibiting its function. nih.govnih.gov

An imbalance in the expression or function of HLA-DM and HLA-DO can have significant implications for autoimmunity. nih.gov Reduced HLA-DM activity, either due to genetic factors or increased inhibition by HLA-DO, can lead to the presentation of a broader and less stringently selected pool of self-peptides. nih.govscienceopen.com This can increase the likelihood of activating autoreactive T cells and initiating an autoimmune response. scienceopen.com For instance, studies in mouse models have shown that a lack of HLA-DM function can predispose to autoimmunity. scienceopen.com Conversely, overexpression of HLA-DO, leading to reduced HLA-DM function, has also been implicated in autoimmune processes. nih.gov

The distribution of HLA-DM and HLA-DO within different endosomal compartments also appears to be important. nih.gov This differential localization may allow for spatial regulation of peptide editing, and disruptions in this balance could contribute to the development of autoimmune diseases. nih.gov

Role in Infectious Disease Immunology (Mechanistic Aspects)

The function of CLIP is not only relevant to autoimmunity but also plays a crucial role in the immune response to pathogens.

The primary role of the MHC class II antigen presentation pathway is to display peptides from extracellular pathogens to CD4+ T cells, initiating an adaptive immune response. immunopaedia.org.za CLIP's function is integral to this process. By occupying the peptide-binding groove of MHC class II molecules, CLIP ensures that only peptides generated from pathogens that have been taken up and processed by the antigen-presenting cell are loaded for presentation. frontiersin.org

The efficiency of CLIP displacement by pathogen-derived peptides, catalyzed by HLA-DM, determines the magnitude and quality of the T-cell response. nih.gov If CLIP dissociation is inefficient, the presentation of pathogen antigens will be suboptimal, potentially leading to a weak or ineffective immune response. Conversely, factors that enhance the exchange of CLIP for pathogenic peptides can lead to a more robust immune defense.

Furthermore, some pathogens have evolved mechanisms to interfere with the MHC class II antigen presentation pathway, including the steps involving CLIP. frontiersin.org By manipulating this pathway, pathogens can evade immune surveillance and establish a persistent infection. Understanding the mechanistic interplay between CLIP, MHC class II molecules, and pathogen-derived antigens is therefore critical for developing effective vaccines and immunotherapies against infectious diseases.

CLIP Expression in Malignancy and Anti-Tumor Immunity (Mechanistic Aspects)

The class II-associated invariant chain peptide (CLIP) is a critical intermediate in the major histocompatibility complex (MHC) class II antigen processing pathway. aacrjournals.org It is a small fragment of the invariant chain (Ii) that temporarily occupies the peptide-binding groove of newly synthesized MHC class II molecules. aacrjournals.orgnih.gov This occupation prevents the premature binding of endogenous peptides and ensures that the groove is available for loading with exogenous antigens in specialized endosomal compartments. nih.gov The subsequent exchange of CLIP for an antigenic peptide is a crucial step for the presentation of antigens to CD4+ T helper cells, which are essential for orchestrating a robust and lasting anti-tumor immune response. aacrjournals.orgnih.govhaematologica.org Dysregulation of this process, leading to abnormal CLIP expression on the cell surface, has significant implications in the context of cancer, affecting immune surveillance and patient prognosis.

CLIP:HLA-DR Ratio as a Prognostic Marker in Acute Myeloid Leukemia (AML)

In Acute Myeloid Leukemia (AML), the expression of CLIP on the surface of leukemic blasts in relation to the major MHC class II molecule, HLA-DR, has emerged as a significant prognostic indicator. aacrjournals.orgnih.gov Research indicates a strong correlation between a high surface CLIP:HLA-DR ratio on AML blasts and a poorer clinical outcome, specifically a shorter disease-free survival. aacrjournals.orghaematologica.org

Studies involving large cohorts of AML patients have consistently demonstrated this association. An analysis of 111 newly diagnosed AML patients revealed that individuals whose leukemic blasts were HLA-DR positive but CLIP negative (DR+/CLIP−) had a significantly longer disease-free survival compared to patients with DR+/CLIP+ blasts. aacrjournals.orgnih.gov A subsequent, larger study of 207 AML patients confirmed that a high relative amount of HLA-DR molecules occupied by CLIP on leukemic blasts is significantly correlated with a poor clinical outcome. haematologica.org This correlation held true even when analyzing patients within the intermediate cytogenetic risk group, suggesting its independent prognostic value. haematologica.org

The mechanism regulating the surface CLIP:HLA-DR ratio in AML blasts appears to involve the interplay between two key molecules: HLA-DM and HLA-DO. aacrjournals.org HLA-DM is a catalyst that facilitates the removal of CLIP from the HLA-DR binding groove, allowing antigenic peptides to bind. aacrjournals.orgnih.gov Conversely, HLA-DO is believed to be a negative regulator of HLA-DM's function. aacrjournals.orgnih.gov In AML blasts, the ratio of DO to DM has been shown to correlate with the cell surface CLIP:DR ratio, indicating that, similar to B cells, these molecules functionally regulate the efficiency of antigen presentation in these myeloid cancer cells. aacrjournals.org Furthermore, high CLIP levels have been associated with specific genetic subtypes of AML, such as those with NPM1 and/or DNMT3A mutations, suggesting a link between driver mutations and this particular mechanism of immune escape. biorxiv.org

| Patient Cohort Size | Key Findings | Reference |

|---|---|---|

| 111 AML Patients | Patients with DR+/CLIP− blasts had significantly longer disease-free survival than those with DR+/CLIP+ blasts. | aacrjournals.org |

| 207 AML Patients | A high relative amount of CLIP on leukemic blasts was significantly correlated with a shortened disease-free survival. The prognostic value was also significant within the intermediate cytogenetic risk group. | haematologica.org |

| Not Specified (Review) | In AML samples with high HLA-DR expression, high CLIP levels were significantly associated with NPM1 and/or DNMT3A mutations. | biorxiv.org |

Modulation of Anti-Tumor T Cell Responses by CLIP Levels

The level of CLIP expression on the surface of malignant cells mechanistically modulates the anti-tumor T cell response primarily by controlling the efficiency of tumor antigen presentation to CD4+ T cells. haematologica.org An effective anti-tumor immune response requires the activation of CD4+ T helper cells, which is dependent on the recognition of tumor-derived peptides presented by MHC class II molecules on antigen-presenting cells, or in some cases, on the tumor cells themselves. aacrjournals.orgnih.gov

When CLIP is not efficiently removed from the MHC class II binding groove, it physically obstructs the loading of antigenic peptides. nih.gov This results in a cell surface dominated by MHC class II-CLIP complexes rather than MHC class II-tumor antigen complexes. Consequently, these cells are poor stimulators of tumor antigen-specific CD4+ T cells. haematologica.orgnih.gov This phenomenon represents a significant mechanism of immune evasion, as the cancer cells effectively become invisible to the helper T cell arm of the immune system. haematologica.org Research has shown that in tumor-draining lymph nodes, dendritic cells can have a large proportion of their MHC class II molecules occupied by CLIP due to reduced expression of the peptide editor HLA-DM, which impairs their ability to prime anti-tumor CD4+ T cells and promotes tumor growth. nih.gov

Functional studies have directly demonstrated the impact of CLIP modulation on T cell reactivity. Down-modulation of CLIP expression on myeloid leukemic cell lines using RNA interference resulted in significantly enhanced proliferation of allogeneic CD4+ T cells. haematologica.org More compellingly, in an autologous setting, CLIP-negative leukemic blasts sorted from AML patient samples were able to stimulate the proliferation of CD4+ T cells taken from the same patients during remission. haematologica.org In stark contrast, CLIP-positive blasts from the same patients failed to do so. haematologica.org This suggests that a lower CLIP expression level on AML blasts allows for the presentation of endogenous leukemia-specific antigens, thereby initiating a CD4+ T cell-mediated anti-leukemic response that likely contributes to the better clinical outcomes observed in patients with CLIP-negative tumors. aacrjournals.orghaematologica.org

| Experimental System | Modulation | Observed Effect on T Cells | Reference |

|---|---|---|---|

| Myeloid leukemic cell lines (THP-1, Kasumi-1) | Down-modulation of CLIP via invariant chain siRNA | Enhanced proliferation of allogeneic CD4+ T cells. | haematologica.org |

| Primary AML blasts and autologous remission T cells | Sorting of CLIP- vs. CLIP+ leukemic blasts | CLIP- blasts stimulated proliferation of autologous CD4+ T cells, while CLIP+ blasts did not. | haematologica.org |

| Mouse dendritic cells (in vivo tumor model) | Enhanced MHC-II-CLIP accumulation (due to invariant chain mutation) | Poor stimulation of CD4+ T cells and diminished anti-tumor responses. | nih.gov |

Advanced Methodologies and Research Approaches for Human Clip Studies

Biophysical Characterization of Human CLIP-MHC Class II Interactions

The interaction between the Class II-associated invariant chain peptide (CLIP) and Major Histocompatibility Complex (MHC) class II molecules is a critical checkpoint in the antigen presentation pathway. Understanding the biophysical parameters of this interaction provides insight into the mechanisms of immune regulation. Advanced biophysical techniques are employed to dissect the kinetics, thermodynamics, and structural basis of the CLIP-MHC class II complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Peptide Exchange

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real time. researchgate.net In the context of human CLIP studies, SPR is instrumental in determining the association and dissociation rate constants of the CLIP peptide with various MHC class II allotypes.

The experimental setup typically involves immobilizing one of the interacting partners, such as the MHC class II molecule, onto a sensor chip. A solution containing the other partner, the CLIP peptide, is then flowed over the surface. The binding and subsequent dissociation are monitored by changes in the refractive index at the sensor surface, which are proportional to the change in mass.

Researchers have utilized SPR to investigate how factors like pH and the presence of the HLA-DM molecule influence the kinetics of the CLIP-MHC class II interaction. plos.orgaai.org For instance, SPR studies have demonstrated that HLA-DM significantly accelerates the dissociation of CLIP from MHC class II molecules, a crucial step for the binding of antigenic peptides. plos.org These studies often compare the kinetic profiles of wild-type and mutant MHC class II or HLA-DM molecules to pinpoint specific residues that are critical for the catalytic activity and binding affinity. plos.orgaai.org The data generated from SPR experiments, such as association rates (k_on_), dissociation rates (k_off_), and equilibrium dissociation constants (K_D_), are fundamental for a quantitative understanding of peptide exchange. biorxiv.org

Table 1: Representative Kinetic Parameters of Peptide-MHC Class II Interaction Measured by SPR

| Interacting Molecules | k_on (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Reference |

| CLIP / HLA-DR1 | Not Reported | Not Reported | Low nM range | biorxiv.org |

| DM / DR1 | Not Reported | Not Reported | Correlated with activity | plos.org |

This table is illustrative. Actual values can vary significantly based on experimental conditions, specific peptide sequences, and MHC allotypes.

Fluorescence-Based Assays (e.g., Fluorescent Peptide Dissociation)

Fluorescence-based assays offer a sensitive and versatile approach to study the dynamics of CLIP-MHC class II interactions. These methods often involve labeling the CLIP peptide or a competitor peptide with a fluorescent dye.

One common technique is the fluorescent peptide dissociation assay . In this assay, a pre-formed complex of MHC class II and a fluorescently labeled CLIP peptide is monitored over time. The dissociation of the fluorescent peptide, often initiated by the addition of an excess of unlabeled competitor peptide or the catalytic molecule HLA-DM, results in a change in the fluorescence signal. aai.orgpnas.org For example, fluorescence polarization (FP) can be used, where the change in the polarization of emitted light reflects the size of the molecular complex; a smaller, unbound fluorescent peptide will have lower polarization than the larger MHC-bound peptide. aai.org

Another approach is Fluorescence Resonance Energy Transfer (FRET) . This technique measures the energy transfer between a donor fluorophore on the MHC molecule (like tryptophan residues) and an acceptor fluorophore on the peptide. pnas.org The binding of the peptide brings the fluorophores into proximity, leading to a FRET signal. The kinetics of peptide binding and dissociation can be determined by monitoring the FRET signal over time. pnas.org

These assays are particularly useful for high-throughput screening of small molecules that might modulate the CLIP-MHC class II interaction or for detailed kinetic analysis of HLA-DM-mediated peptide exchange. aai.org The pH dependence of these interactions can also be readily studied using fluorescence-based methods in buffers of varying pH. aai.org

| Assay Type | Principle | Application | Key Findings | Reference |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled peptide upon binding to MHC class II. | Kinetic analysis of peptide binding and dissociation. | Used to study the catalytic action of small molecules and HLA-DM on multiple DR allotypes. | aai.org |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between fluorophores on MHC and peptide to monitor complex formation. | Detailed kinetic studies of peptide exchange catalyzed by HLA-DM. | Revealed that HLA-DM facilitates a conformational change in the peptide-bound complex. | pnas.org |

| Fluorescent Peptide Dissociation | Monitors the release of a fluorescent peptide from the MHC class II complex. | Measuring the off-rate of peptides in the presence and absence of HLA-DM. | Demonstrated that HLA-DM significantly enhances the dissociation rate of CLIP. | aai.orgpnas.org |

Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation

To understand the precise molecular interactions between human CLIP and MHC class II molecules, high-resolution structural techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are indispensable.

X-ray crystallography has provided the foundational atomic-level structures of MHC class II molecules bound to CLIP. pnas.orgresearchgate.netnih.gov These structures have revealed how the CLIP peptide sits (B43327) within the peptide-binding groove of the MHC class II molecule, highlighting the key hydrogen bonds and pocket interactions that stabilize the complex. researchgate.netnih.gov Crystallographic studies have been performed on various MHC class II allotypes, such as HLA-DR1, in complex with different length variants of CLIP, and have even revealed unique bidirectional binding modes. pnas.org By comparing the structures of MHC class II-CLIP with those bound to antigenic peptides, researchers can infer the conformational changes required for peptide exchange.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for studying large, dynamic complexes. Recent cryo-EM studies have successfully resolved the structures of the entire human MHC class II-invariant chain (Ii) complex, which includes the CLIP region, at near-atomic resolution. pnas.orgnih.govrcsb.org These structures provide a more complete picture of how the full-length invariant chain associates with MHC class II molecules (HLA-DR and HLA-DQ), preventing premature peptide loading in the endoplasmic reticulum and guiding the complex through the endocytic pathway. pnas.orgnih.govpdbj.org Cryo-EM has been crucial in visualizing the trimeric assembly of the HLA/Ii complex and defining the interactions beyond just the CLIP peptide itself. pnas.orgnih.govrcsb.org

Together, these structural biology techniques provide a detailed blueprint of the CLIP-MHC class II interaction, which is essential for understanding the mechanism of antigen presentation and for the rational design of immunomodulatory therapies.

Table 3: Structural Studies of Human CLIP-MHC Class II Complexes

| Technique | Complex Studied | Key Insights | PDB ID(s) | Reference |

| X-ray Crystallography | HLA-DR1 / CLIP variants | Revealed bidirectional binding mode of CLIP. | Not specified | pnas.org |

| X-ray Crystallography | Murine I-A(b) / human CLIP | Showed conventional peptide binding conformation of CLIP. | 1MUJ | nih.govuniprot.org |

| Cryo-Electron Microscopy | HLA-DR / Invariant chain | Elucidated trimeric assembly and interactions beyond CLIP. | 8VRW | nih.govrcsb.org |

| Cryo-Electron Microscopy | HLA-DQ / Invariant chain | Defined atomic-level interactions within the full complex. | EMD-43501 | pdbj.org |

Cell-Based and Ex Vivo Models for Studying Human CLIP Function